molecular formula C9H7BF3KN2 B1404692 Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate CAS No. 1402242-81-2

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

Cat. No. B1404692
M. Wt: 250.07 g/mol
InChI Key: JFNRZGHHNDAFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The preparation of tris (pyrazolyl)toluidines from trifluoromethylaniline reagents is described, which likely takes advantage of (quinoidal) resonance-stabilized activation of the C-F bonds .


Molecular Structure Analysis

The molecular structure of Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate consists of a pyrazole ring attached to a borate group. The borate group is trifluorinated, and the pyrazole ring is phenyl-substituted .

Scientific Research Applications

1. Influence on Redox Potentials and Crystal Packing

(Vitze et al., 2016) explored various tris(pyrazol-1-yl)borate complexes, revealing differences in redox potentials between fluorinated and non-fluorinated species. This study highlighted significant differences in crystal packings of complexes with perfluorinated and non-fluorinated phenyl rings, offering insights into the structural and electrochemical implications of such modifications.

2. NMR Spectroscopic Study of Structure

The work by (López et al., 1995) involved recording the 1H and 13C NMR spectra of tris- and tetrakis-pyrazolylborates, including potassium salts. This research is significant in understanding the structural aspects of these borates in solution, particularly in terms of coupling constants and positional isomerism of pyrazole substituents.

3. Lanthanide Complexes with Bis(pyrazolyl)borate and Tris(pyrazolyl)borate Podand Ligands

(Bell et al., 2001) focused on synthesizing new poly(pyrazolyl)borate ligands and their lanthanide complexes. Their work elucidates the structural intricacies of these complexes, including coordination number and hydrogen-bonding, providing valuable information for potential applications in coordination chemistry.

4. High-Yield Syntheses and Structural Analysis

In a study by (Renn et al., 1995), the authors describe the high-yield syntheses of various tris(pyrazolyl)borates and their characterization using NMR spectroscopy. The structural analysis, particularly the X-ray crystal structure of thallium derivatives, contributes to a deeper understanding of the geometry and bonding in these compounds.

Safety And Hazards

The safety and hazards associated with Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate are not explicitly mentioned in the search results. It is recommended to refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information .

properties

IUPAC Name

potassium;trifluoro-(3-phenyl-1H-pyrazol-5-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-6H,(H,14,15);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNRZGHHNDAFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1)C2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

CAS RN

1402242-81-2
Record name Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 2
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 3
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 4
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 5
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Reactant of Route 6
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.